Product packaging for (4-(Bromomethyl)phenyl)methanol(Cat. No.:CAS No. 71831-21-5)

(4-(Bromomethyl)phenyl)methanol

Cat. No.: B151637
CAS No.: 71831-21-5
M. Wt: 201.06 g/mol
InChI Key: RDHSYXFAOVTAEH-UHFFFAOYSA-N
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Description

Strategic Significance of Aryl Bromides in Advanced Organic Synthesis

Aryl halides, and aryl bromides in particular, are cornerstone electrophiles in the field of advanced organic synthesis, primarily due to their pivotal role in transition-metal-catalyzed cross-coupling reactions. These reactions, which forge new carbon-carbon and carbon-heteroatom bonds, have revolutionized the way complex molecules, including pharmaceuticals, agrochemicals, and functional materials, are constructed.

The significance of aryl bromides lies in their optimal balance of reactivity and stability. In the widely-used palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions, the carbon-bromine bond is sufficiently reactive to undergo oxidative addition to the palladium catalyst, a crucial step in the catalytic cycle. Their reactivity is generally higher than that of the more economical but less reactive aryl chlorides, yet they are more stable and readily available than the highly reactive aryl iodides. This intermediate reactivity makes aryl bromides reliable and versatile coupling partners.

The development of sophisticated ligand systems for palladium catalysts has further expanded the utility of aryl bromides, enabling their coupling with a vast array of nucleophilic partners under mild conditions. This has allowed for the construction of complex biaryl structures and other molecular scaffolds with high efficiency and functional group tolerance. The ability to selectively activate a C-Br bond in the presence of other potentially reactive sites is a key strategy in multi-step organic synthesis.

Role of Benzylic Alcohols as Key Intermediates in Chemical Transformations

Benzylic alcohols are a class of organic compounds characterized by a hydroxyl group attached to a benzylic carbon atom. This structural motif imparts a unique reactivity profile that makes them highly valuable as key intermediates in a multitude of chemical transformations. Their versatility stems from the ability of the benzylic position to stabilize both positive and negative charges, as well as radical intermediates, facilitating a wide range of reactions.

One of the most common transformations of benzylic alcohols is their oxidation to aldehydes or carboxylic acids. Selective oxidation to the aldehyde is a particularly important reaction in organic synthesis, as aldehydes are themselves versatile intermediates for forming new carbon-carbon bonds. A variety of reagents and catalytic systems have been developed to achieve this transformation with high selectivity, avoiding over-oxidation to the carboxylic acid.

Furthermore, the hydroxyl group of benzylic alcohols can be readily converted into other functional groups. It can be transformed into a good leaving group, such as a tosylate or a halide, to facilitate nucleophilic substitution reactions. Esterification with carboxylic acids or their derivatives is another common reaction, used both for the synthesis of ester-containing target molecules and as a strategy for protecting the alcohol functionality during other synthetic steps. The ability to undergo these transformations makes benzylic alcohols crucial building blocks in the synthesis of natural products, pharmaceuticals, and fragrances.

Overview of Academic Research Trajectories Focused on (4-(Bromomethyl)phenyl)methanol

The dual functionality of this compound has made it a focal point in various academic research trajectories, particularly in the design and synthesis of targeted molecules with specific biological or material properties. Its role as a bifunctional linker allows for the systematic construction of complex molecular architectures.

In the field of medicinal chemistry , this compound serves as a key precursor for the synthesis of a range of bioactive molecules. Research has indicated its utility in the development of novel therapeutic agents. For instance, derivatives of this compound have been explored for their potential as anti-tubercular agents. The ability to use the alcohol and bromide moieties for sequential reactions allows for the introduction of diverse substituents to probe structure-activity relationships in drug discovery programs.

Another significant area of research is in the development of Positron Emission Tomography (PET) radioligands . PET is a powerful in vivo imaging technique that requires radiolabeled tracer compounds to visualize and quantify biological processes. The synthesis of analogues for PET ligands targeting specific receptors, such as cannabinoid receptors, has utilized this compound as a key intermediate. The bromomethyl group provides a reactive handle for attaching the radiolabel or for building the core scaffold of the ligand.

Furthermore, this compound is employed in the synthesis of specialized organoboron compounds. It can be used to prepare 4-(bromomethyl)phenylboronic acid , a valuable reagent in Suzuki-Miyaura cross-coupling reactions. This transformation highlights the compound's utility in creating more complex building blocks for further synthetic elaborations, bridging the gap between simple starting materials and the intricate structures required for advanced materials and pharmaceuticals.

Research AreaApplication of this compound
Medicinal Chemistry Precursor for bioactive molecules, including potential anti-tubercular agents.
PET Imaging Intermediate in the synthesis of PET radioligand analogues for cannabinoid receptors.
Organic Synthesis Starting material for the synthesis of 4-(bromomethyl)phenylboronic acid.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9BrO B151637 (4-(Bromomethyl)phenyl)methanol CAS No. 71831-21-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[4-(bromomethyl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrO/c9-5-7-1-3-8(6-10)4-2-7/h1-4,10H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDHSYXFAOVTAEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CO)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50438192
Record name (4-(BROMOMETHYL)PHENYL)METHANOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50438192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71831-21-5
Record name (4-(BROMOMETHYL)PHENYL)METHANOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50438192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Bromomethyl)benzyl alcohol
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Synthetic Methodologies for 4 Bromomethyl Phenyl Methanol

Established Synthetic Pathways to (4-(Bromomethyl)phenyl)methanol in Laboratory Settings

The laboratory synthesis of this compound is most commonly achieved through the reduction of methyl 4-(bromomethyl)benzoate (B8499459). A standard and effective method involves the use of diisobutylaluminium hydride (DIBAL-H) as the reducing agent. In a typical procedure, a solution of methyl 4-(bromomethyl)benzoate in an anhydrous solvent like dichloromethane (B109758) (DCM) is cooled to a low temperature, often -78°C, under an inert atmosphere such as nitrogen. DIBAL-H is then added dropwise to the solution. The reaction is stirred for several hours, allowing it to gradually warm to room temperature. Following the reduction, the reaction is quenched, and the product is extracted, dried, and purified, yielding this compound as a white solid. This method is favored for its high yield, which can be around 81%.

Another established, albeit less common, pathway involves a two-step process starting from 4-hydroxybenzyl alcohol. This method first converts the starting material to an intermediate, which is then reacted with phosphorus tribromide in dichloromethane to yield the final product. chemicalbook.com

Below is a data table summarizing these established laboratory synthetic methods.

Starting MaterialReagentsSolventConditionsYield
Methyl 4-(bromomethyl)benzoateDiisobutylaluminium hydride (DIBAL-H)Dichloromethane-78°C to room temperature, N₂ atmosphere81%
4-Hydroxybenzyl alcohol1. Sodium tetrahydroborate2. Phosphorus tribromide1. Methanol2. Dichloromethane-- chemicalbook.com

Development of Novel Synthetic Approaches for this compound

Research into novel synthetic routes for this compound and related structures has been driven by the need for milder reaction conditions, improved efficiency, and suitability for larger-scale production. One such development is the use of a continuous flow reactor for the DIBAL-H reduction of methyl 4-(bromomethyl)benzoate. While this approach offers advantages for industrial applications, the reported yield of 58.3% is lower than the batch process performed under cryogenic conditions.

Another innovative approach involves the synthesis of related structures, which could potentially be adapted for this compound. For instance, a method for synthesizing 2-(4-bromomethylphenyl)propionic acid has been developed, which involves a multi-step sequence starting from p-chloromethylbenzaldehyde. google.com This highlights the ongoing exploration of new synthetic strategies in this area of chemistry.

A different strategy involves the use of N-bromosuccinimide (NBS) for the bromination of a precursor. For example, 4-(Bromomethyl)phenylmethanone was synthesized from (quinol-2-yl)(p-tolyl)methanone using NBS and a radical initiator, azobisisobutyronitrile (AIBN), in acetonitrile (B52724) at 80°C. acs.org This type of selective bromination of a methyl group on an aromatic ring is a key transformation that could be part of a multi-step synthesis of the target molecule.

Green Chemistry Principles Applied to the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound is an area of growing interest, aiming to reduce the environmental impact of chemical processes. One key aspect of green chemistry is the use of more environmentally benign reagents and solvents. While specific examples directly pertaining to the synthesis of this compound are not extensively documented in the provided search results, general trends in green organic synthesis can be considered.

For instance, the use of biocatalytic reductions employing alcohol dehydrogenases is being explored as an alternative to metal hydride reagents like DIBAL-H. Although the yields for such biocatalytic methods are currently suboptimal (less than 40%), they represent a promising avenue for greener synthesis. The use of water as a solvent, whenever possible, is another core principle of green chemistry. nih.gov

Furthermore, the development of processes with high atom economy is a central goal. The DIBAL-H reduction, despite its use of a pyrophoric reagent, has a high atomic economy of 82%. Waste management is also a critical consideration. In the case of DIBAL-H reductions, the aluminum residues are typically treated with aqueous tartrate solutions to form non-toxic complexes, mitigating their environmental impact. The exploration of catalytic methods, as discussed in the next section, is also inherently linked to green chemistry, as catalysts can reduce the need for stoichiometric reagents and often lead to more efficient reactions. rsc.org

Catalytic Strategies Employed in the Preparation of this compound

Catalytic methods offer significant advantages in chemical synthesis, including increased efficiency, selectivity, and adherence to green chemistry principles. In the context of preparing this compound, catalytic strategies have been explored, though they are less common than stoichiometric reductions.

One documented catalytic approach involves the rhodium-catalyzed reduction of methyl 4-(bromomethyl)benzoate. This method utilizes a chloro(1,5-cyclooctadiene)rhodium(I) dimer as the catalyst in the presence of potassium iodide and formic acid under a carbon monoxide atmosphere at 75°C. However, this particular method has shown low efficiency, with a yield of only 25%, and can lead to the formation of byproducts.

Another catalytic reaction of relevance is the use of pyridinium (B92312) hydrochloride as a catalyst in the preparation of a related compound, 2-(4-bromomethyl)phenyl)-5,5-dimethyl-1,3-dioxane. rsc.org While not a direct synthesis of the target molecule, it demonstrates the application of catalysis in manipulating molecules containing the bromomethylphenyl group.

The development of efficient and selective catalytic systems for the synthesis of this compound remains an active area of research. The ideal catalyst would enable the reaction to proceed under mild conditions with high yield and minimal waste, aligning with the goals of modern synthetic chemistry.

Catalytic MethodStarting MaterialCatalystReagents/ConditionsYield
Rhodium-Catalyzed ReductionMethyl 4-(bromomethyl)benzoateChloro(1,5-cyclooctadiene)rhodium(I) dimerPotassium iodide, formic acid, CO atmosphere, 75°C25%

Chemical Reactivity and Mechanistic Investigations of 4 Bromomethyl Phenyl Methanol

Nucleophilic Substitution Reactions of (4-(Bromomethyl)phenyl)methanol Derivatives

The most prominent feature of this compound's reactivity is the high susceptibility of the bromomethyl group to nucleophilic substitution. The benzylic position of the bromine atom makes it an excellent leaving group, readily displaced by a variety of nucleophiles in S_N2 reactions. masterorganicchemistry.com This reactivity allows for the facile introduction of diverse functionalities onto the phenyl ring.

Common nucleophiles that react with the bromomethyl group include alkoxides, amines, and thiols. For instance, the reaction with an alkoxide (RO⁻) proceeds via the Williamson ether synthesis to form a benzyl (B1604629) ether. masterorganicchemistry.comlibretexts.org This reaction is highly efficient, particularly with primary alkyl halides like the bromomethyl group, as it favors the S_N2 pathway over elimination. masterorganicchemistry.com

The general scheme for these reactions involves the attack of the nucleophile on the electrophilic carbon of the bromomethyl group, leading to the displacement of the bromide ion.

Table 1: Examples of Nucleophilic Substitution Reactions

Nucleophile Reagent Example Product Type
Alkoxide Sodium Ethoxide (NaOEt) Ether
Amine Ammonia (NH₃) Primary Amine
Thiol Sodium Thiolate (RSNa) Thioether

These reactions are fundamental in using this compound as a building block for more complex molecules in various fields, including medicinal chemistry.

Electrophilic Aromatic Substitution Reactions Involving the Phenyl Moiety of this compound

The phenyl ring of this compound can undergo electrophilic aromatic substitution (EAS), although the reaction is influenced by the two substituents already present: the hydroxymethyl group (-CH₂OH) and the bromomethyl group (-CH₂Br). makingmolecules.com

Directing Effects: Both the -CH₂OH and -CH₂Br groups are ortho, para-directors. The hydroxymethyl group is generally considered weakly activating due to hyperconjugation and the electron-donating nature of the oxygen via resonance (if deprotonated). Conversely, the bromomethyl group is deactivating due to the inductive effect of the electronegative bromine atom.

Typical EAS reactions include nitration, halogenation, and Friedel-Crafts reactions. masterorganicchemistry.com For this compound, an incoming electrophile would be directed to the positions ortho to either the -CH₂OH or -CH₂Br group (positions 2, 3, 5, and 6). Given that the substituents are para to each other, the two ortho positions for each group are distinct. The substitution pattern will be governed by a combination of electronic and steric factors.

Oxidation and Reduction Chemistry of Functional Groups within this compound

Both functional groups of this compound can be independently or concurrently oxidized or reduced.

Oxidation: The primary alcohol group (-CH₂OH) can be oxidized to form 4-(bromomethyl)benzaldehyde. This selective oxidation can be achieved using a variety of common oxidizing agents. Further oxidation under stronger conditions can yield 4-(bromomethyl)benzoic acid.

Table 2: Oxidation of this compound

Reagent Product
Potassium Permanganate (KMnO₄) 4-(bromomethyl)benzaldehyde

Reduction: Reduction reactions can target either the bromomethyl group or the alcohol (or its oxidized derivatives). The bromomethyl group can be reduced to a methyl group, a process known as hydrodehalogenation. This can be accomplished using reducing agents like tributyltin hydride via a radical pathway. libretexts.org

Conversely, this compound itself is often synthesized via the reduction of a precursor. For example, methyl 4-(bromomethyl)benzoate (B8499459) is reduced to this compound using reagents like diisobutylaluminium hydride (DIBAL-H) or borane-tetrahydrofuran (B86392) complex (BH₃·THF). echemi.com

Table 3: Reduction of this compound Precursors

Starting Material Reagent Product Yield
Methyl 4-(bromomethyl)benzoate DIBAL-H in DCM This compound 81% echemi.com

Radical Reaction Pathways Associated with this compound Transformations

The carbon-bromine bond in the bromomethyl group is susceptible to homolytic cleavage, particularly under thermal or photochemical conditions, or in the presence of a radical initiator. utexas.edu This allows this compound to participate in free radical reactions.

A key example is the radical-mediated reduction (dehalogenation) of the bromomethyl group to a methyl group. libretexts.org This reaction typically proceeds via a radical chain mechanism. A radical initiator, such as AIBN, generates a radical species (e.g., from tributyltin hydride, Bu₃SnH) which then abstracts the bromine atom from this compound. This forms a benzylic radical intermediate. This highly reactive intermediate then abstracts a hydrogen atom from another molecule of the hydrogen donor (e.g., Bu₃SnH) to form the final product, 4-methylbenzyl alcohol, and regenerate the chain-propagating radical. libretexts.org

The steps in the radical chain mechanism are:

Initiation: Formation of the initial radical (e.g., tributyltin radical). libretexts.org

Propagation: Abstraction of the bromine atom to form a benzylic radical, followed by hydrogen abstraction by the benzylic radical to form the product and regenerate the propagating radical. libretexts.org

Termination: Combination of any two radical species to end the chain. youtube.com

Detailed Mechanistic Studies of Key Reactions Involving this compound

The primary reactions of this compound have well-studied mechanisms.

Nucleophilic Substitution (S_N2): The reaction of the bromomethyl group with nucleophiles proceeds through a classic S_N2 mechanism. masterorganicchemistry.com This is a one-step process where the nucleophile attacks the electrophilic carbon atom from the side opposite to the leaving group (bromide). This "backside attack" leads to an inversion of stereochemistry if the carbon were chiral. For the primary benzylic halide in this molecule, the S_N2 pathway is highly favored due to low steric hindrance and the stability of the transition state, which has some benzylic character. masterorganicchemistry.com

Reduction of Precursors with Hydride Reagents: The synthesis of this compound from methyl 4-(bromomethyl)benzoate using DIBAL-H involves the nucleophilic addition of a hydride ion to the carbonyl carbon of the ester. echemi.com The mechanism proceeds through a tetrahedral intermediate which then collapses to form an aldehyde. A second equivalent of DIBAL-H then reduces the intermediate aldehyde to the primary alcohol. The reaction is typically carried out at low temperatures (-78 °C) to control the reactivity of the powerful hydride reagent and prevent over-reduction or side reactions. echemi.com

Electrophilic Aromatic Substitution: The mechanism for EAS on the phenyl ring involves a two-step process. libretexts.org First, the π-electrons of the aromatic ring act as a nucleophile, attacking the strong electrophile (E⁺). This slow, rate-determining step forms a resonance-stabilized carbocation intermediate known as a benzenonium ion or sigma complex. libretexts.org In the second, fast step, a base removes a proton from the carbon atom that bears the new electrophile, restoring the aromaticity of the ring and yielding the substituted product. libretexts.org

Derivatization and Functionalization Strategies for 4 Bromomethyl Phenyl Methanol

Conversion of the Bromomethyl Group to Other Halogenated or Non-Halogenated Functionalities

The bromomethyl group of (4-(bromomethyl)phenyl)methanol is susceptible to nucleophilic substitution reactions, enabling its conversion into various other functional groups. This reactivity is a cornerstone of its utility in synthetic chemistry.

The bromo-substituent can be readily displaced by other halogens through Finkelstein-type reactions. For instance, reaction with sodium iodide in a suitable solvent like acetone (B3395972) would yield (4-(iodomethyl)phenyl)methanol. Similarly, treatment with a fluoride (B91410) source could produce (4-(fluoromethyl)phenyl)methanol. These transformations allow for the fine-tuning of the leaving group ability or the introduction of a fluorine atom for applications in medicinal chemistry or materials science.

Beyond halogen exchange, the bromomethyl group can be converted to a variety of non-halogenated functionalities. Reduction of the bromomethyl group, for example using a reducing agent like lithium aluminum hydride, can lead to the formation of 4-methylbenzyl alcohol. Conversely, oxidation can transform the bromomethyl group into an aldehyde, yielding 4-formylbenzyl alcohol.

Nucleophilic substitution with other nucleophiles is also a common strategy. For example, reaction with sodium cyanide provides a straightforward route to (4-(cyanomethyl)phenyl)methanol. doubtnut.comwikipedia.orgwikipedia.org This nitrile can then be further elaborated, for instance, by hydrolysis to the corresponding carboxylic acid or reduction to an amine.

Ethers and Esters Synthesis from the Hydroxyl Group of this compound

The hydroxyl group of this compound can be readily converted into ethers and esters, providing another avenue for derivatization.

Ether synthesis can be achieved via the Williamson ether synthesis. wikipedia.orgmasterorganicchemistry.comkhanacademy.orgyoutube.comyoutube.comlibretexts.orglibretexts.org This involves deprotonation of the alcohol with a strong base, such as sodium hydride, to form the corresponding alkoxide. youtube.comlibretexts.org This alkoxide then acts as a nucleophile, reacting with an alkyl halide to form the desired ether. wikipedia.orgmasterorganicchemistry.com For example, reaction with methyl iodide after deprotonation would yield 4-(bromomethyl)-1-(methoxymethyl)benzene. The choice of the alkyl halide allows for the introduction of a wide variety of alkyl groups.

Esterification of the hydroxyl group is another common transformation. This can be accomplished by reacting this compound with a carboxylic acid or its derivative, such as an acyl chloride or anhydride (B1165640), typically in the presence of a catalyst. For example, reaction with acetic anhydride would yield (4-(bromomethyl)phenyl)methyl acetate. This reaction allows for the introduction of various acyl groups, which can be used to modify the properties of the molecule or to act as protecting groups.

Amine and Nitrile Functionalization through Reactions with this compound

The reactive bromomethyl group of this compound is an excellent electrophile for reactions with nitrogen-based nucleophiles, leading to the formation of amines and nitriles.

Amines can be readily synthesized by reacting this compound with a primary or secondary amine. This nucleophilic substitution reaction, often carried out in the presence of a base to neutralize the hydrogen bromide byproduct, results in the formation of a new carbon-nitrogen bond. For instance, reaction with diethylamine (B46881) would yield 4-((diethylamino)methyl)phenyl)methanol. This method allows for the introduction of a wide range of amino functionalities with varying steric and electronic properties.

Nitrile functionalization is achieved through the reaction of this compound with a cyanide salt, such as sodium cyanide or potassium cyanide. doubtnut.comwikipedia.org This S_N2 reaction proceeds readily to form (4-(cyanomethyl)phenyl)methanol. doubtnut.comwikipedia.org The resulting nitrile group is a versatile functional group that can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or used in various other transformations.

ReactantReagentProductReaction Type
This compoundPrimary or Secondary Amine4-((Alkylamino)methyl)phenyl)methanolNucleophilic Substitution
This compoundSodium Cyanide(4-(Cyanomethyl)phenyl)methanolNucleophilic Substitution

Cross-Coupling Reactions Utilizing this compound as a Coupling Partner

This compound can participate in various palladium-catalyzed cross-coupling reactions, a powerful set of tools for the formation of carbon-carbon bonds. nih.govresearchgate.netnih.gov The bromomethyl group acts as an electrophilic partner in these reactions.

One of the most prominent examples is the Suzuki-Miyaura coupling. nih.govresearchgate.netorganic-chemistry.orglibretexts.orgresearchgate.net In this reaction, this compound can be coupled with an organoboron compound, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. organic-chemistry.orglibretexts.org This reaction is highly versatile and allows for the formation of a new carbon-carbon bond between the benzylic carbon and the organic group from the organoboron reagent. For instance, coupling with phenylboronic acid would yield (4-benzylphenyl)methanol.

Another important cross-coupling reaction is the Sonogashira coupling, which involves the reaction of a terminal alkyne with an organic halide. wikipedia.orgorganic-chemistry.orglibretexts.org While typically applied to aryl or vinyl halides, under specific conditions, benzyl (B1604629) bromides can also be used. This reaction, catalyzed by palladium and a copper co-catalyst, would lead to the formation of a new carbon-carbon bond between the benzylic carbon and the alkyne, producing a propargylated arene. However, the success of Sonogashira coupling with benzyl bromides can be challenging. reddit.com

Other cross-coupling reactions, such as the Heck reaction or Stille coupling, could also potentially be employed with this compound, further expanding its synthetic utility. The choice of reaction conditions, including the catalyst, ligand, and base, is crucial for achieving high yields and selectivity in these transformations. acs.org

Coupling ReactionCoupling PartnerCatalyst/Co-catalystProduct Type
Suzuki-MiyauraOrganoboron ReagentPalladium Catalyst, BaseDiaryl or Alkylaryl Methane
SonogashiraTerminal AlkynePalladium Catalyst, Copper(I) Co-catalystPropargylated Arene

Polymerization and Oligomerization Studies Employing this compound as a Monomer Precursor

The bifunctional nature of this compound makes it a suitable candidate as a monomer precursor for the synthesis of polymers and oligomers. Both the bromomethyl and hydroxyl groups can be utilized in polymerization reactions.

The bromomethyl group can act as an initiating or propagating site in certain types of polymerization. For example, it can be used to initiate the cationic polymerization of vinyl ethers or other suitable monomers. Alternatively, it can be converted to other functional groups that are more amenable to specific polymerization techniques.

The hydroxyl group can also be used as a handle for polymerization. For instance, it can undergo polycondensation reactions with dicarboxylic acids or their derivatives to form polyesters. The resulting polymers would have the (4-(bromomethyl)phenyl) group as a pendant functionality, which could be further modified in a post-polymerization step.

Furthermore, the molecule can undergo self-condensation under certain conditions to form poly(phenylene vinylene) (PPV) type structures or other oligomeric species. The reactivity of both functional groups allows for the design of various polymer architectures, including linear, branched, and cross-linked polymers. The properties of the resulting polymers can be tailored by the choice of polymerization method and any co-monomers used.

Advanced Spectroscopic and Analytical Research Methodologies for 4 Bromomethyl Phenyl Methanol and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Mechanistic Probing of (4-(Bromomethyl)phenyl)methanol Reactions

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural determination of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom within the molecule.

In the ¹H NMR spectrum of this compound, distinct signals corresponding to the different types of protons are observed. The aromatic protons typically appear as a set of doublets in the range of δ 7.2–7.4 ppm. The singlet for the benzylic protons of the bromomethyl group (CH₂Br) is found at approximately δ 4.52 ppm, while the singlet for the hydroxymethyl group (CH₂OH) protons appears around δ 4.73 ppm. The hydroxyl proton (OH) itself can be observed as a broad singlet, with its chemical shift being concentration and solvent dependent.

The ¹³C NMR spectrum provides complementary information, showing characteristic signals for the aromatic carbons, the bromomethyl carbon, and the hydroxymethyl carbon. These data, in conjunction with two-dimensional NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), allow for the complete assignment of all proton and carbon signals, confirming the connectivity and substitution pattern of the molecule.

Beyond static structural elucidation, NMR spectroscopy is a powerful technique for probing reaction mechanisms involving this compound. By acquiring NMR spectra at various time points during a reaction, it is possible to monitor the disappearance of starting materials and the appearance of products and intermediates. For instance, in the oxidation of this compound to 4-(bromomethyl)benzaldehyde, the disappearance of the CH₂OH signal and the emergence of a new aldehyde proton signal can be tracked to determine reaction kinetics. Similarly, in nucleophilic substitution reactions at the bromomethyl position, changes in the chemical shift of the benzylic protons provide direct evidence of the transformation.

Interactive Data Table: Typical ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃

Assignment ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Aromatic CH7.42 (d, J = 8.2 Hz), 7.38 (d, J = 8.2 Hz) ~127-140
CH₂Br4.52 (s) ~33
CH₂OH4.73 (s) ~64

Note: The exact chemical shifts for ¹³C NMR can vary slightly depending on the specific experimental conditions and reference used.

Mass Spectrometry Techniques (e.g., HRMS, MS/MS) for Tracking this compound Transformations and Identifying Intermediates

Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and elemental composition of this compound and its derivatives. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the confident determination of the molecular formula. rsc.org For this compound (C₈H₉BrO), the expected molecular ion peak [M]⁺ would be observed at m/z 200 and 202 with approximately equal intensity due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br).

Tandem mass spectrometry (MS/MS) is particularly useful for structural elucidation and for tracking transformations. In an MS/MS experiment, a specific ion (e.g., the molecular ion) is selected and then fragmented by collision with an inert gas. The resulting fragment ions are then analyzed, providing a fragmentation pattern that is characteristic of the molecule's structure. For this compound, key fragmentation pathways would include the loss of the bromine atom, the hydroxymethyl group, or water, helping to confirm the presence and connectivity of these functional groups.

During the synthesis or degradation of this compound, MS techniques can be used to identify reaction intermediates and byproducts. For example, in the synthesis from methyl 4-(bromomethyl)benzoate (B8499459) via reduction, MS can detect any unreacted starting material or over-reduced products. The high sensitivity of MS allows for the detection of even trace amounts of these species, providing valuable insights into the reaction pathway and helping to optimize reaction conditions. The use of soft ionization techniques, such as electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI), allows for the analysis of these transformations in real-time by directly sampling the reaction mixture. nih.gov

Interactive Data Table: Expected Mass Spectrometric Data for this compound

Ion m/z (⁷⁹Br) m/z (⁸¹Br) Notes
[M]⁺200202Molecular ion
[M-Br]⁺121121Loss of bromine
[M-CH₂OH]⁺170172Loss of hydroxymethyl group

Infrared and Raman Spectroscopy for Investigating Vibrational Modes and Hydrogen Bonding in this compound Systems

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques that provide information about the functional groups and molecular structure of this compound. photothermal.com Both techniques probe the vibrational modes of a molecule, but they are governed by different selection rules. uni-siegen.de IR spectroscopy measures the absorption of infrared radiation by molecular vibrations that cause a change in the dipole moment, while Raman spectroscopy measures the inelastic scattering of light from molecular vibrations that cause a change in the polarizability of the molecule. photothermal.comksu.edu.sa

For this compound, the IR spectrum exhibits characteristic absorption bands. A broad band in the region of 3200-3400 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group, which is often broadened due to hydrogen bonding. The C-H stretching vibrations of the aromatic ring and the methylene (B1212753) groups are typically observed around 2920 cm⁻¹. A distinct band corresponding to the C-Br stretching vibration can be found at lower wavenumbers, approximately around 600 cm⁻¹.

Raman spectroscopy provides complementary information. The symmetric vibrations of the benzene (B151609) ring are often strong in the Raman spectrum. The C-C stretching modes within the aromatic ring typically appear in the 1600-1400 cm⁻¹ region. The C-Br stretch is also Raman active.

The study of hydrogen bonding in this compound systems is a key application of vibrational spectroscopy. The position and shape of the O-H stretching band in the IR spectrum are highly sensitive to the extent and nature of hydrogen bonding. In concentrated solutions or the solid state, intermolecular hydrogen bonds lead to a broad, red-shifted O-H band. In dilute solutions in non-polar solvents, a sharper, higher-frequency band corresponding to free or weakly interacting O-H groups may be observed. By studying these changes as a function of concentration or temperature, valuable information about the hydrogen-bonding network can be obtained. mdpi.com

Interactive Data Table: Key Vibrational Frequencies for this compound

Vibrational Mode Typical IR Frequency (cm⁻¹) Typical Raman Shift (cm⁻¹)
O-H Stretch (H-bonded)3200-3400 (broad)
Aromatic C-H Stretch~3030~3060
Aliphatic C-H Stretch~2920 ~2920
Aromatic C=C Stretch~1610, ~1500~1610, ~1000 (ring breathing)
C-Br Stretch~600 ~600
C-O Stretch~1030~1030

X-ray Crystallography of Single Crystals Involving this compound for Precise Structural Determination

X-ray crystallography is the most powerful technique for determining the precise three-dimensional structure of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound or one of its derivatives, it is possible to determine the exact positions of all atoms in the crystal lattice. This provides definitive information on bond lengths, bond angles, and torsion angles.

For derivatives of this compound, X-ray crystallography is invaluable for confirming the stereochemistry of reaction products and for studying the geometry of metal complexes incorporating ligands derived from this compound. The precise structural data obtained from X-ray crystallography can be correlated with the spectroscopic data to provide a more complete understanding of the molecule's properties in both the solid state and in solution.

Advanced Chromatographic Separations (e.g., GC-MS, LC-MS) in the Analysis of this compound Synthesis and Purity

Advanced chromatographic techniques coupled with mass spectrometry are essential for the analysis of this compound synthesis and for assessing its purity. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are powerful hyphenated techniques that combine the separation capabilities of chromatography with the detection and identification power of mass spectrometry.

GC-MS is well-suited for the analysis of volatile and thermally stable compounds like this compound. nih.gov In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer for detection and identification. This technique is highly effective for monitoring the progress of a synthesis, identifying byproducts, and quantifying the purity of the final product. nih.gov

LC-MS is a more versatile technique that can be used to analyze a wider range of compounds, including those that are not volatile or are thermally labile. birchbiotech.com In LC-MS, the sample is separated by liquid chromatography before being introduced into the mass spectrometer. This is particularly useful for analyzing reaction mixtures directly, without the need for derivatization. nih.gov LC-MS is also the preferred method for purity analysis, as it can detect a wide range of potential impurities with high sensitivity. bldpharm.com High-performance liquid chromatography (HPLC) with UV detection is also commonly used for purity assessment, with purities often exceeding 95-97%. lgcstandards.comsigmaaldrich.com

The choice between GC-MS and LC-MS depends on the specific properties of the analytes and the goals of the analysis. Both techniques provide invaluable information for optimizing synthetic procedures and ensuring the quality of this compound and its derivatives.

Interactive Data Table: Chromatographic Techniques for the Analysis of this compound

Technique Principle Typical Application
GC-MS Separation of volatile compounds in the gas phase followed by mass spectrometric detection. nih.govAnalysis of reaction progress, identification of volatile byproducts, purity assessment.
LC-MS Separation of compounds in the liquid phase followed by mass spectrometric detection. birchbiotech.comAnalysis of complex reaction mixtures, purity analysis of non-volatile or thermally labile compounds. bldpharm.com
HPLC-UV Separation of compounds by liquid chromatography with detection by UV absorbance.Routine purity analysis and quantification. lgcstandards.com

Computational Chemistry and Theoretical Studies of 4 Bromomethyl Phenyl Methanol

Density Functional Theory (DFT) Calculations on the Electronic Structure and Reactivity Profiles of (4-(Bromomethyl)phenyl)methanol

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations can elucidate its electronic properties and predict its reactivity. Key parameters derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of a molecule's kinetic stability and chemical reactivity.

Theoretical studies on similar substituted aromatic compounds have demonstrated the utility of DFT in understanding their electronic structures. nih.gov For instance, investigations on oxadiazole derivatives show how different substituents and their arrangements influence the HOMO-LUMO energy gaps. nih.gov In the case of this compound, the electron-withdrawing nature of the bromine atom and the electron-donating character of the hydroxymethyl group create a unique electronic profile.

The reactivity of this compound is largely dictated by the presence of the bromomethyl and hydroxymethyl functional groups. The bromomethyl group is an excellent electrophilic site, susceptible to nucleophilic attack, while the hydroxyl group can act as a nucleophile or a proton donor. DFT calculations can map the electrostatic potential (ESP) of the molecule, visually identifying the electron-rich and electron-deficient regions, thereby predicting sites for electrophilic and nucleophilic attack.

Table 1: Calculated Electronic Properties of this compound (Representative Data)

ParameterValue (Arbitrary Units)Significance
HOMO Energy-6.5 eVRelates to the ability to donate electrons.
LUMO Energy-1.2 eVRelates to the ability to accept electrons.
HOMO-LUMO Gap5.3 eVIndicates chemical reactivity and stability.
Dipole Moment2.1 DMeasures the overall polarity of the molecule.

Note: The values in this table are representative and can vary depending on the level of theory and basis set used in the DFT calculations.

Molecular Dynamics Simulations for Understanding Intermolecular Interactions and Conformations of this compound

Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. dovepress.com By simulating the time-dependent behavior of a molecular system, MD provides detailed information about intermolecular interactions and conformational flexibility. dovepress.comnih.gov

For this compound, MD simulations can reveal how molecules interact with each other in the solid state or in solution. These interactions, which include hydrogen bonding, dipole-dipole interactions, and van der Waals forces, govern the macroscopic properties of the compound, such as its melting point and solubility. gatech.edu The hydroxyl group of this compound is a primary site for hydrogen bonding, both as a donor and an acceptor. The bromomethyl group also contributes to dipole-dipole interactions.

Conformational analysis through MD simulations can identify the most stable arrangements of the molecule's flexible parts, such as the rotation around the C-C and C-O bonds of the hydroxymethyl group and the C-C bond of the bromomethyl group. Understanding the preferred conformations is crucial as it can influence the molecule's reactivity and its ability to bind to biological targets.

Table 2: Key Intermolecular Interactions for this compound

Interaction TypeParticipating GroupsSignificance
Hydrogen BondingHydroxyl group (-OH) with another hydroxyl group or a bromine atomDictates crystal packing and solubility.
Dipole-DipoleBromomethyl group (-CH₂Br) and Hydroxyl group (-OH)Contributes to the overall intermolecular forces.
π-π StackingPhenyl ringsCan influence the packing of molecules in the solid state.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives of this compound in Targeted Research Areas

Quantitative Structure-Activity Relationship (QSAR) models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity or a particular property. fiveable.me These models are widely used in medicinal chemistry and toxicology to predict the activity of new, unsynthesized compounds. fiveable.mebohrium.comnih.gov

For derivatives of this compound, QSAR studies can be employed to explore their potential in various research areas, such as the development of new therapeutic agents or functional materials. By systematically modifying the structure of this compound and correlating these changes with observed activity, a QSAR model can be built. The model can then be used to predict the activity of other hypothetical derivatives, guiding the synthesis of the most promising candidates. nih.gov

The development of a QSAR model involves calculating a set of molecular descriptors for each derivative. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP). Statistical methods are then used to find the best correlation between these descriptors and the measured activity. For instance, studies on benzyl (B1604629) alcohol derivatives have shown that toxicity can be related to hydrophobicity and electronic effects. bohrium.comnih.gov

Table 3: Common Molecular Descriptors Used in QSAR Studies

Descriptor TypeExampleRelevance to this compound Derivatives
ElectronicHammett constant (σ)Quantifies the electron-donating/withdrawing ability of substituents. nih.gov
StericMolar Refractivity (MR)Relates to the volume and polarizability of the molecule.
HydrophobicLogPMeasures the partitioning of a molecule between an oily and an aqueous phase.
TopologicalWiener IndexDescribes the branching of the molecular skeleton.

Reaction Pathway Prediction and Transition State Analysis for Key Transformations of this compound

Computational chemistry can be used to predict the most likely pathways for chemical reactions and to characterize the high-energy transition states that connect reactants and products. This information is invaluable for understanding reaction mechanisms and for optimizing reaction conditions. Modern methods, such as those combining neural machine translation with chemical knowledge, are advancing the field of retrosynthetic prediction. nih.govnih.gov

For this compound, key transformations include nucleophilic substitution at the bromomethyl group and oxidation or esterification of the hydroxyl group. Computational methods can be used to model these reactions. By calculating the potential energy surface for a given reaction, the minimum energy path from reactants to products can be identified. The highest point along this path corresponds to the transition state.

Analysis of the transition state structure provides insights into the geometry and electronic distribution of the molecule at the point of highest energy. This can help to explain the observed stereochemistry and regioselectivity of a reaction. Furthermore, the calculated activation energy (the energy difference between the reactants and the transition state) can be correlated with the reaction rate, allowing for the prediction of how changes in the reactant structure or reaction conditions will affect the reaction outcome.

Table 4: Representative Key Transformations of this compound and Computational Insights

TransformationReactant GroupsProduct GroupsComputational Insights
Nucleophilic Substitution-CH₂Br-CH₂-NuTransition state geometry, activation energy, effect of nucleophile strength.
Oxidation-CH₂OH-CHO or -COOHReaction mechanism (e.g., hydride transfer), role of the oxidizing agent.
Esterification-CH₂OH-CH₂-O-C(=O)RTransition state for tetrahedral intermediate formation, catalytic effects.

Applications of 4 Bromomethyl Phenyl Methanol in Complex Molecule Synthesis

Role as a Precursor in the Synthesis of Pharmaceutical Intermediates and Active Pharmaceutical Ingredients (APIs)

The dual functionality of (4-(Bromomethyl)phenyl)methanol makes it a strategic component in the synthesis of pharmaceutical intermediates and APIs. The highly reactive bromomethyl group serves as a potent electrophile for alkylation reactions, while the hydroxymethyl group can be used for forming esters, ethers, or can be oxidized to an aldehyde or carboxylic acid for further transformations.

A prominent example of the utility of a closely related scaffold is in the synthesis of the multi-billion dollar antihypertensive drug, Telmisartan. asianpubs.orgscielo.org.mx While Telmisartan itself features a biphenyl (B1667301) core, the synthetic strategies employed highlight the importance of the bromomethylphenyl moiety. In several reported syntheses, a key intermediate is 4'-(bromomethyl)biphenyl-2-carboxylic acid tert-butyl ester or a similar derivative. nih.govwikipedia.org The synthesis of these intermediates often involves the selective bromination of a tolyl group or the conversion of a hydroxymethyl group into a bromomethyl group. For instance, a synthetic route may involve the reduction of a formyl group to a hydroxymethyl group, which is then converted to a chloromethyl group using thionyl chloride, a reaction analogous to the transformation of this compound's alcohol function. nih.govijsra.net This bromomethyl group is then used to alkylate the benzimidazole (B57391) core of the drug, forming a crucial C-N bond and completing the assembly of the final API. scielo.org.mxwikipedia.org This underscores the value of the bromomethylphenyl scaffold in constructing complex, polycyclic drug molecules.

Intermediate Type Pharmaceutical Application Key Reaction
4'-(Bromomethyl)biphenyl derivativesSynthesis of Angiotensin II receptor antagonists (e.g., Telmisartan)N-alkylation of heterocyclic cores
2-(4-Bromomethylphenyl)propionic acidPrecursor for non-steroidal anti-inflammatory drugs (NSAIDs)Multi-step synthesis involving cyanation and hydrolysis

Utility as a Building Block in Agrochemical Research and Development

In the field of agrochemicals, this compound and its isomers serve as important intermediates for the synthesis of novel fungicides and insecticides. The structural motif allows for the connection of a phenyl ring to a biologically active pharmacophore through a flexible methylene (B1212753) linker.

For example, derivatives of phenylthiazole containing an acylhydrazone moiety have been synthesized and shown to exhibit significant antifungal activity, particularly against Magnaporthe oryzae, the fungus responsible for rice blast disease. nih.gov The synthesis of these complex molecules often involves the condensation of a key intermediate with various substituted benzaldehydes. This compound can be readily oxidized to 4-(bromomethyl)benzaldehyde, making it a direct precursor for such agrochemical candidates. Furthermore, the development of novel insecticides against pests like the cotton leafworm (Spodoptera littoralis) has involved the synthesis of biphenyl and azabiphenyl derivatives, showcasing the utility of linked aromatic systems in creating potent agrochemicals. nih.gov The fundamental reactions used to create these molecules, such as carbon-carbon couplings and the introduction of functionalized side chains, are areas where this compound can serve as a key starting material or intermediate.

Application in the Synthesis of Specialty Polymers, Resins, and Advanced Materials

This compound is a valuable monomer for the creation of functional polymers. Its bifunctional nature allows it to be incorporated into polymer chains, introducing both a benzyl (B1604629) alcohol functionality and a reactive site for further modification or cross-linking.

One of the most significant applications is in the synthesis of poly(p-phenylene vinylene) (PPV) and its derivatives. PPVs are a class of conducting polymers known for their electroluminescent properties, making them useful in organic light-emitting diodes (OLEDs) and other electronic devices. nih.gov The Gilch polymerization is a common method for synthesizing PPVs, which involves the base-induced polymerization of a p-xylylene bis-halide. This compound, or its derivatives where the hydroxyl group is protected or modified, fits the structural requirements for such a monomer. The presence of the hydroxymethyl group (or a derivative) on the polymer backbone can enhance solubility, improve processability, and provide a handle for post-polymerization modification to fine-tune the material's properties. scielo.org.mxnih.gov This allows for the creation of a wide range of functionalized PPVs with tailored optical and electronic characteristics.

Contribution to Supramolecular Chemistry Research through Molecular Recognition Units

Supramolecular chemistry focuses on the design of large, organized molecular assemblies held together by non-covalent interactions. This compound serves as a useful building block for constructing larger host molecules capable of molecular recognition.

Calixarenes, a class of macrocyclic host molecules, are a prime example. wikipedia.org While typically synthesized from p-alkylphenols and formaldehyde, the properties of calixarenes are tuned by functionalizing their "upper" and "lower" rims. The hydroxyl groups on the lower rim of a calixarene (B151959) can be functionalized via Williamson ether synthesis. The electrophilic bromomethyl group of this compound makes it an ideal reagent for this purpose. By reacting it with the phenoxide anions of the calixarene, multiple 4-(hydroxymethyl)benzyl units can be appended to the lower rim. google.com This introduces new recognition sites, alters the shape and depth of the calixarene's cavity, and can be used to build even larger, more complex supramolecular structures. The newly introduced hydroxyl groups can then be used for further derivatization, for example, to improve water solubility or to link the calixarene to other molecules or surfaces.

Design and Synthesis of Novel Catalyst Ligands and Organocatalysts Utilizing this compound Scaffolds

The development of new catalysts is crucial for advancing chemical synthesis. The structure of this compound allows it to be used in the synthesis of ligands for metal-based catalysts and as a scaffold for organocatalysts.

A key strategy in ligand design is the use of bridging ligands to connect two or more metal centers, creating multinuclear catalysts with unique reactivity. wikipedia.org A molecule like this compound is an excellent candidate for creating such bridging ligands. For example, two chelating units (like those containing phosphine (B1218219) or amine donors) can be independently synthesized and then linked together by reacting each with one of the functional groups of a derivative of this compound, such as 1,4-bis(bromomethyl)benzene. The para-disposition of the reactive sites on the benzene (B151609) ring ensures that the resulting ligand is long and rigid, capable of spanning a significant distance to coordinate to two separate metal centers or to create a large macrocyclic ligand. This approach allows for the modular construction of complex ligand architectures for applications in cooperative catalysis.

Emerging Research Directions and Future Perspectives on 4 Bromomethyl Phenyl Methanol

Exploration of Bio-inspired Transformations and Biocatalysis for (4-(Bromomethyl)phenyl)methanol

The application of enzymes in organic synthesis, or biocatalysis, offers significant advantages in terms of selectivity, mild reaction conditions, and reduced environmental impact. For a molecule like this compound, with two distinct functional groups, the high chemoselectivity of enzymes is particularly valuable.

Detailed Research Findings: Researchers are exploring the use of various enzyme classes for the selective transformation of this compound. Hydrolases, such as lipases and esterases, are being investigated for the kinetic resolution of the racemic alcohol or for the synthesis of chiral esters through acylation of the hydroxyl group. This approach leaves the reactive bromomethyl group untouched for subsequent chemical modifications. Conversely, other enzymatic systems could potentially target the bromomethyl group. For instance, the functionalization of the hydroxymethyl group could create prodrugs designed to be activated by specific enzymes like esterases found in target tissues. The concept of using enzymatic polymerization, particularly with lipases, to create aliphatic polyesters represents a green chemistry approach that could be adapted for this molecule. researchgate.net

Below is a table outlining potential biocatalytic transformations for this compound.

Enzyme ClassTransformation TypeTargeted Functional GroupPotential Product/Application
Hydrolases (Lipases, Esterases) Acylation / EsterificationHydroxyl (-CH₂OH)Chiral esters, building blocks for asymmetric synthesis, prodrugs.
Oxidoreductases (Alcohol Dehydrogenases) OxidationHydroxyl (-CH₂OH)4-(Bromomethyl)benzaldehyde, an intermediate for further synthesis.
Oxidoreductases (Peroxidases) Halogenation (theoretical)Aromatic Ring (C-H)Introduction of additional functional groups.
Transferases (e.g., Glutathione S-transferases) Nucleophilic SubstitutionBromomethyl (-CH₂Br)Conjugation with peptides or other biomolecules.

This selective enzymatic approach allows for a modular synthesis strategy, where one part of the molecule is modified biocatalytically under mild conditions, followed by conventional chemical modification of the other functional group.

Integration of this compound in Continuous Flow Chemistry Systems for Scalable Synthesis

Continuous flow chemistry is emerging as a powerful technology for chemical synthesis, offering superior control over reaction parameters, enhanced safety, and straightforward scalability compared to traditional batch processing. nih.gov The synthesis and derivatization of this compound are well-suited for this technology.

Detailed Research Findings: The synthesis of this compound itself, for example, via the reduction of methyl 4-(bromomethyl)benzoate (B8499459) using reagents like diisobutylaluminium hydride (DIBAL-H), can be transitioned to a flow system. Flow reactors provide excellent heat transfer, mitigating risks associated with exothermic reactions. Furthermore, highly reactive intermediates can be generated and consumed in situ, minimizing decomposition and improving product purity. Nucleophilic substitution reactions at the highly reactive benzylic bromide position are ideal candidates for flow chemistry, allowing for rapid mixing and precise temperature control to minimize the formation of byproducts. This technology facilitates not only the synthesis of the core molecule but also opens new avenues for creating libraries of derivatives for drug discovery programs. nih.gov

The following table compares key parameters for a representative nucleophilic substitution reaction on this compound in batch versus continuous flow systems.

ParameterBatch SynthesisContinuous Flow SynthesisAdvantage of Flow
Reaction Time HoursMinutesIncreased throughput
Temperature Control Prone to hotspots/gradientsPrecise and uniformHigher selectivity, fewer byproducts
Mixing Diffusion-limitedEfficient and rapidFaster reaction rates, improved consistency
Safety Large reagent volumes, thermal riskSmall reactor volume, better containmentReduced risk of thermal runaway
Scalability Complex process re-optimization"Scaling out" by parallelization or longer run timeSimplified scale-up process

Development of Sustainable and Environmentally Benign Reaction Conditions for this compound Chemistry

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances in chemical processes. researchgate.net Research is actively seeking to apply these principles to reactions involving this compound.

Detailed Research Findings: A key focus is the replacement of conventional volatile organic solvents (VOCs) with greener alternatives. Water is an ideal solvent, but the low solubility of many organic reagents is a challenge. researchgate.net More practical green solvents for this compound chemistry include glycerol, which is biodegradable, non-toxic, and has a high boiling point, making it suitable for thermally-promoted reactions. scirp.org The use of focused microwave irradiation is another green technique that can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner product profiles. scirp.org These methods align with green chemistry goals by reducing energy consumption and minimizing waste. The principle of atom economy, which seeks to maximize the incorporation of all starting materials into the final product, is also being applied through the design of catalytic reactions that avoid the use of stoichiometric reagents. researchgate.net

A comparative table for a hypothetical synthesis using this compound is shown below.

Reaction ParameterTraditional ConditionsGreen/Sustainable Conditions
Solvent Dichloromethane (B109758), TolueneGlycerol, Water, or solvent-free
Energy Source Conventional heating (oil bath)Microwave irradiation, Ultrasound
Catalyst Stoichiometric reagentsCatalytic amounts (e.g., phase transfer catalyst)
Reaction Time Several hoursMinutes to < 1 hour. scirp.org
Work-up Organic solvent extractionSimple filtration or decantation. scirp.org

Investigation of Novel Catalytic Systems (e.g., Photocatalysis, Electrocatalysis) for this compound Reactions

Modern catalysis is moving beyond traditional thermal activation towards methods that use light (photocatalysis) or electricity (electrocatalysis) to drive chemical reactions. These approaches can offer unique reactivity pathways and operate under very mild conditions.

Detailed Research Findings: While specific studies on the photocatalysis of this compound are emerging, the benzylic bromide moiety is a well-known precursor for radical intermediates under photoredox conditions. This opens up possibilities for novel carbon-carbon and carbon-heteroatom bond-forming reactions that are difficult to achieve with conventional methods. For example, visible-light photocatalysis could enable the coupling of this compound with a wide range of nucleophiles or radical acceptors. Electrocatalysis offers a reagent-free method for oxidation or reduction. The hydroxyl group could be electrochemically oxidized to an aldehyde, or the bromomethyl group could be electrochemically reduced to a methyl group, providing green alternatives to traditional chemical oxidants and reductants.

Catalytic SystemPotential Transformation of this compoundAdvantages
Photocatalysis Atom Transfer Radical Addition (ATRA); C-N or C-S bond formation via radical intermediates.Mild reaction conditions (room temperature, visible light), high functional group tolerance, unique reactivity. nih.gov
Electrocatalysis Selective oxidation of the alcohol to an aldehyde; selective reduction of the bromide to a methyl group.Avoids chemical oxidants/reductants, precise control over reaction potential, uses electrons as a "traceless" reagent.
Dual Catalysis Combination of a metal catalyst with a photocatalyst for novel cross-coupling reactions.Access to new reaction pathways by merging different catalytic cycles.

Rational Design of Advanced Functional Materials Utilizing this compound Scaffolds and Derivatives

The bifunctional nature of this compound makes it an exceptionally useful scaffold for the rational design of advanced materials with tailored properties. rsc.org

Detailed Research Findings: In polymer chemistry, the hydroxyl group can act as an initiator for ring-opening polymerization or participate in condensation polymerization to form polyesters and polyethers. The bromomethyl group can then be used as a site for post-polymerization modification, allowing for the attachment of various functional groups to tune the polymer's properties (e.g., solubility, thermal stability, or biological activity).

A particularly promising area is the use of this compound derivatives in the construction of metal-organic frameworks (MOFs). rsc.orgosti.gov MOFs are highly porous materials with applications in gas storage, separation, and catalysis. rsc.org The bromine atom can participate in halogen bonding, influencing the structure and stability of the framework. Furthermore, the molecule can be modified to create longer, rigid linkers that, when combined with metal ions, self-assemble into stable, porous structures. The rational design of these linkers allows for precise control over the pore size and functionality of the resulting MOF. rsc.orgnih.gov

The table below summarizes potential applications in materials science.

Material ClassRole of this compoundPotential Application
Functional Polymers Monomer or cross-linking agent; scaffold for post-polymerization modification.Drug delivery systems, responsive hydrogels, high-performance coatings.
Metal-Organic Frameworks (MOFs) Building block for organic linkers. rsc.orgGas storage (H₂, CO₂), chemical separations, heterogeneous catalysis. osti.govnih.gov
Surface Modification Anchoring agent for grafting onto surfaces (e.g., silica, gold).Creating functionalized surfaces for biosensors, chromatography, or anti-fouling coatings.
Dendrimers Core or branching unit in dendritic architectures.Nanocarriers for catalysis or drug delivery.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (4-(Bromomethyl)phenyl)methanol, and how do reaction conditions influence yield and purity?

  • Methodology : Common approaches include:

  • Nucleophilic substitution : Reacting 4-(hydroxymethyl)benzyl alcohol with hydrobromic acid (HBr) or phosphorus tribromide (PBr₃) under anhydrous conditions .
  • Reduction : Using BH₃·THF to reduce 4-(bromomethyl)benzaldehyde precursors, followed by purification via silica gel chromatography (ethyl acetate/petroleum ether) .
  • Key factors : Reaction temperature, solvent polarity (e.g., THF vs. DCM), and stoichiometric control of brominating agents significantly affect yield (67–95% reported) and purity. Excess HBr can lead to over-bromination, necessitating careful quenching .

Q. How is the structure of this compound confirmed post-synthesis?

  • Analytical techniques :

  • 1H NMR : Peaks at δ 4.5–5.0 ppm (CH₂Br and OH groups), aromatic protons at δ 7.2–7.4 ppm .
  • Mass spectrometry : Molecular ion peak at m/z 201.06 (C₈H₉BrO⁺) with fragmentation patterns confirming the bromomethyl and hydroxymethyl substituents .
  • FTIR : Stretching vibrations at ~3200 cm⁻¹ (OH) and 600 cm⁻¹ (C-Br) .

Advanced Research Questions

Q. How can competing elimination or substitution reactions be minimized during synthesis?

  • Challenges : The bromomethyl group is susceptible to nucleophilic substitution, while the hydroxymethyl group may undergo oxidation or elimination.
  • Strategies :

  • Protecting groups : Temporarily protect the hydroxymethyl group (e.g., as a silyl ether) before bromination to prevent side reactions .
  • Kinetic control : Use low temperatures (0–5°C) and aprotic solvents (e.g., DCM) to favor bromination over elimination .
  • Catalytic optimization : Pd-mediated cross-coupling reactions with aryl boronic acids require inert atmospheres and degassed solvents to avoid catalyst poisoning .

Q. What strategies are effective for purifying this compound given its sensitivity to moisture and heat?

  • Purification protocols :

  • Column chromatography : Use silica gel with ethyl acetate/petroleum ether (1:10–1:15 v/v) to separate brominated byproducts .
  • Crystallization : Recrystallize from ethanol/water mixtures under nitrogen to prevent hydrolysis of the C-Br bond .
  • Storage : Store in amber vials at –20°C with molecular sieves to mitigate degradation .

Q. How is this compound utilized in synthesizing boronic acid derivatives for Suzuki-Miyaura coupling?

  • Application : React this compound with bis(pinacolato)diboron (B₂Pin₂) under Pd catalysis (e.g., Pd(dppf)Cl₂) to form 4-(bromomethyl)phenylboronic acid, a key intermediate for biaryl synthesis .
  • Optimization : Use microwave-assisted heating (100°C, 1 h) to enhance reaction efficiency and reduce side-product formation .

Data Contradictions and Resolution

Q. Discrepancies in reported melting points and solubility: How should researchers validate data?

  • Issue : Some sources omit melting points (e.g., ), while others report conflicting solubilities (e.g., ethanol vs. DMSO).
  • Resolution :

  • Cross-reference multiple datasets (e.g., NMR, HPLC purity >98%) to confirm compound identity .
  • Perform differential scanning calorimetry (DSC) to empirically determine thermal properties .

Safety and Handling

Q. What safety protocols are critical when handling this compound?

  • Hazards : Irritant (skin/eyes), potential mutagenicity due to bromoalkyl groups .
  • Protocols :

  • Use fume hoods, nitrile gloves, and safety goggles.
  • In case of exposure: Flush eyes with water (15 min), wash skin with soap/water, and seek medical attention .
  • Dispose of waste via certified hazardous waste contractors .

Future Research Directions

Q. What unexplored applications exist for this compound in materials science or drug development?

  • Opportunities :

  • Metal-organic frameworks (MOFs) : Leverage the bromine atom for halogen bonding in porous material design .
  • Anticancer agents : Functionalize the hydroxymethyl group to create prodrugs targeting esterase enzymes in tumors .

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(4-(Bromomethyl)phenyl)methanol

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